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Compound of Interest
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Cat. No.: B1245085 Get Quote

Researchers have solidified the structural understanding of the feigrisolide family of natural

products through the power of total synthesis. This guide provides a comparative analysis of

the synthetic strategies employed to confirm the structure of these complex macrodiolides, with

a focus on the closely related and structurally verified Feigrisolide C, offering a blueprint for the

confirmation of Feigrisolide D.

The feigrisolides, isolated from Streptomyces griseus, are a group of macrolides that have

garnered interest for their potential biological activities.[1] Feigrisolide D, in particular, is

characterized as a 16-membered macrodiolide.[1] However, the initial structural elucidation of

its sibling compounds, Feigrisolides A and B, based on spectroscopic data, was later proven

incorrect by total synthesis. This led to their re-identification as known natural products, (-)-

nonactic acid and (+)-homononactic acid, respectively. Similarly, the originally proposed

structure of Feigrisolide C was revised after a successful total synthesis campaign.[2][3][4] This

journey of structural revision underscores the critical role of total synthesis in unambiguously

determining the constitution and stereochemistry of complex natural products.

This guide will delve into the successful synthetic strategy for Feigrisolide C, which serves as a

direct analogue and methodological guide for the structural confirmation of Feigrisolide D. We

will also present comparative data on the biological activities of the feigrisolide family and

discuss alternative synthetic methodologies for the construction of 16-membered

macrodiolides.
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Structural Confirmation via Total Synthesis of
Feigrisolide C
The definitive structure of Feigrisolide C was established as (2'S,3'S,6'R,8'R)-homononactoyl

(2R,3R,6S,8S)-nonactic acid through a convergent total synthesis. This approach involved the

synthesis of the two key building blocks, (+)-methyl nonactate and (+)-methyl homononactate,

followed by their coupling and subsequent macrolactonization.
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Figure 1. Convergent synthetic strategy for Feigrisolide C.

Experimental Protocols
Synthesis of (+)-Methyl Nonactate and (+)-Methyl Homononactate:

The syntheses of these key building blocks typically commence from readily available chiral

starting materials and involve multiple stereocontrolled transformations. The specific details of

these multi-step sequences are crucial for establishing the correct stereochemistry of the final

natural product. While the exact detailed procedures for these specific precursors were not

found in the immediate search results, analogous syntheses of nonactic acid derivatives

provide a general framework. These often involve steps like asymmetric aldol reactions,

substrate-controlled reductions, and etherification reactions to construct the tetrahydrofuran

core with the desired stereocenters.

Yamaguchi Esterification and Macrolactonization of the Seco-Acid:

The Yamaguchi esterification is a powerful method for the formation of esters, particularly in the

context of sterically hindered substrates and for macrolactonization.
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Esterification (Coupling): The carboxylic acid moiety of one precursor (e.g., homononactic

acid) is activated by treatment with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in

the presence of a base like triethylamine. This forms a mixed anhydride, which then reacts

with the hydroxyl group of the other precursor (e.g., methyl nonactate) in the presence of a

catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the linear ester (seco-acid

methyl ester).

Saponification: The methyl ester of the seco-acid is then hydrolyzed under basic conditions

(e.g., with lithium hydroxide) to afford the free seco-acid.

Macrolactonization: The seco-acid is subjected to high-dilution conditions with the

Yamaguchi reagent and DMAP. The high dilution favors the intramolecular cyclization

reaction over intermolecular polymerization, leading to the formation of the 16-membered

macrodiolide ring of Feigrisolide C.

Comparative Analysis of Synthetic Methodologies
While the Yamaguchi macrolactonization has proven effective in the synthesis of feigrisolide C,

several other methods exist for the formation of large-membered lactone rings.
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Method
Activating
Agent

Conditions Advantages Disadvantages

Yamaguchi

Macrolactonizati

on

2,4,6-

Trichlorobenzoyl

Chloride

High dilution,

DMAP (cat.),

elevated

temperature

High yields,

effective for

sterically

hindered

substrates.

Requires

stoichiometric

activating agent,

can require high

temperatures.

Corey-Nicolaou

Macrolactonizati

on

2,2'-Dipyridyl

disulfide and

PPh₃

Neutral

conditions, room

temperature

Mild conditions.

Can be sensitive

to other

functional

groups.

Shiina

Macrolactonizati

on

2-Methyl-6-

nitrobenzoic

anhydride

(MNBA)

DMAP or other

bases

High yields, often

proceeds at

room

temperature.

The anhydride

reagent can be

sensitive to

moisture.

Ring-Closing

Metathesis

(RCM)

Grubbs' or

Hoyveda-

Grubbs' catalysts

Requires

terminal alkenes

on the seco-acid

High functional

group tolerance,

catalytic.

Requires specific

functional

handles,

potential for E/Z

isomer formation.

Click to download full resolution via product page

Figure 2. Comparison of macrolactonization methods.

Biological Activity of Feigrisolides
The feigrisolides have been reported to exhibit a range of biological activities, including

antibacterial, cytotoxic, and enzyme inhibitory effects.[1] Quantitative data for Feigrisolide D is

still emerging, but the activities of the related compounds provide valuable comparative

insights.
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Compound Activity Cell Line/Target
Reported IC₅₀ /
Activity

Feigrisolide D

3α-hydroxysteroid-

dehydrogenase (3α-

HSD) inhibition

Enzyme Assay Medium inhibitor[1]

Feigrisolide A ((-)-

Nonactic acid)

3α-hydroxysteroid-

dehydrogenase (3α-

HSD) inhibition

Enzyme Assay Medium inhibitor[1]

Feigrisolide B ((+)-

Homononactic acid)

Antibacterial,

Cytotoxic, Antiviral
Various

Strong antibacterial,

medium cytotoxic and

antiviral activities[1]

Feigrisolide C

3α-hydroxysteroid-

dehydrogenase (3α-

HSD) inhibition

Enzyme Assay Medium inhibitor[1]

Note: Specific IC₅₀ values for Feigrisolide D are not yet widely available in the public domain

and represent a key area for future research.

Conclusion
The total synthesis of Feigrisolide C has been instrumental in unequivocally establishing its

structure and, by extension, provides a robust framework for the structural confirmation of

Feigrisolide D. The convergent strategy, culminating in a Yamaguchi macrolactonization,

represents a reliable pathway to these complex 16-membered macrodiolides. While alternative

macrolactonization methods offer a range of options for synthetic chemists, the Yamaguchi

protocol remains a go-to choice for such challenging ring closures. Further investigation into

the biological activities of pure, synthetically-derived Feigrisolide D is now paramount to fully

elucidate its therapeutic potential. The interplay between total synthesis and biological

evaluation will continue to be a driving force in the exploration of the feigrisolide family and

other complex natural products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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